- Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene Derivatives, Chinese Journal of Chemistry, 2012, 30(10), 2401-2410
Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)
2-브로모-5-(5-티오펜-2-일티오펜-2-일)티오펜은 고효율 유기 반도체 및 광전자 소재 개발에 활용되는 중요한 티오펜 유도체입니다. 이 화합물은 3개의 티오펜 고리가 π-공액 시스템으로 연결되어 있어 우수한 전하 이동 특성과 광학적 안정성을 나타냅니다. 특히 브로모 치환기는 추가적인 기능화 반응(예: 스즈키 커플링)을 가능하게 하여 분자 설계의 유연성을 제공합니다. 고순도 합성 가능성과 결정성 특성으로 OLED, 유기 태양전지, 박막 트랜지스터(TFT) 등 정밀 소재 응용 분야에서 주목받고 있으며, 열적·화학적 안정성이 우수해 장기 신뢰성이 요구되는 디바이스 제조에 적합합니다.
94581-95-0 structure
Product Name:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
CAS 번호:94581-95-0
MF:C12H7BrS3
메가와트:327.28297829628
CID:815845
PubChem ID:185352
Update Time:2025-10-18
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 화학적 및 물리적 성질
이름 및 식별자
-
- 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- 2-Bromoterthiophene
- 2-bromo-2,2',5',2"-terthiophene
- 5-Brom-[6]chinolylamin
- 5-Brom-6-aminochinolin
- 5-bromo-[6]quinolylamine
- 5-bromo-<2,2',5',2''>-terthiophene
- 5-bromo-2,2':5',2''-terthienyl
- 5-bromo-quinolin-6-ylamine
- 6-amino-5-bromoquinoline
- 6-Quinolinamine,5-bromo-(9CI)
- 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)
- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene
- 2-Bromo-5,2′:5′,2′′-terthiophene
- 5-Bromo-α-terthienyl
- .alpha.-T Br deriv.
- SCHEMBL498603
- 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
- 5-Bromo-2,2':5',2'-terthiophene
- 2,2':5',2''-Terthiophene, 5-bromo-
- 2-Bromo-terthiophene
- DTXSID70915435
- 5-bromo-2,2':5',2''-terthiophene
- AS-39318
- MFCD03414677
- 5-Bromo-2,2':5',2''-terthiophene, 97%
- 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene
- HNMURGGRBMOMLO-UHFFFAOYSA-N
- 94581-95-0
- AKOS024405377
-
- MDL: MFCD03414677
- 인치: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H
- InChIKey: HNMURGGRBMOMLO-UHFFFAOYSA-N
- 미소: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1
계산된 속성
- 정밀분자량: 326.89700
- 동위원소 질량: 325.88933g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 2
- 복잡도: 248
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.4
- 토폴로지 분자 극성 표면적: 84.7Ų
실험적 성질
- PSA: 81.78000
- LogP: 5.78400
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 보안 정보
- 위험물 운송번호:UN 2811 6.1 / PGIII
- 위험 범주 코드: 25-37/38-41
- 보안 지침: 26-39-45
-
위험물 표지:
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
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2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169006252-250mg |
2-Bromo-terthiophene |
94581-95-0 | 98% | 250mg |
$409.86 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-100mg |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 100mg |
¥340.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-250mg |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 250mg |
¥492.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-1g |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 1g |
¥1736.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-5g |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 5g |
¥5068.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-10g |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 10g |
¥8463.00 | 2024-04-24 | |
| abcr | AB455957-250mg |
2-Bromo-terthiophene; . |
94581-95-0 | 250mg |
€195.20 | 2025-04-14 | ||
| Crysdot LLC | CD11006467-250mg |
2-BRomoterthiophene |
94581-95-0 | 95+% | 250mg |
$410 | 2024-07-19 | |
| A2B Chem LLC | AC92686-100mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 100mg |
$31.00 | 2024-07-18 | |
| A2B Chem LLC | AC92686-250mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 250mg |
$59.00 | 2024-07-18 |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
참조
- Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomer, Journal of Physical Chemistry B, 2011, 115(26), 8458-8464
합성 방법 3
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 Reagents: Indium trichloride ; -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C
1.2 Reagents: Indium trichloride ; -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C
참조
- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics, Organic & Biomolecular Chemistry, 2012, 10(19), 3892-3898
합성 방법 4
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
참조
- Non-symmetrical oligothiophenes with 'incompatible' substituents, Tetrahedron, 2007, 63(4), 941-946
합성 방법 5
반응 조건
1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran
참조
- Base-promoted decarbonylation of bithiophene and terthiophene aldehydes, Sulfur Letters, 1998, 21(6), 247-252
합성 방법 6
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 min, rt; 2.5 h, 0 °C
참조
- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts, Macromolecules (Washington, 2017, 50(23), 9121-9127
합성 방법 7
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
참조
- 3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimers, Angewandte Chemie, 2005, 44(16), 2447-2451
합성 방법 8
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, -20 °C; 90 min, -20 °C; 14 h, rt
참조
- Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid , Chloroform ; 16 h, rt
참조
- Preparation of thiophene compounds as antiinflammatory and antitumor agents, United States, , ,
합성 방법 10
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; -20 °C; 20 h, -20 °C
참조
- Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in Oligothiophenes, Israel Journal of Chemistry, 2014, 54(5-6), 723-735
합성 방법 11
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
참조
- Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes, Journal of Organic Chemistry, 2004, 69(14), 4821-4828
합성 방법 12
반응 조건
참조
- Novel nucleoside analogues with fluorophores replacing the DNA base, Helvetica Chimica Acta, 1999, 82(12), 2160-2171
합성 방법 13
합성 방법 14
합성 방법 15
반응 조건
참조
- thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents, Japan, , ,
합성 방법 16
반응 조건
참조
- Selective synthesis of α-substituted oligothiophenes, Synthesis, 1993, (11), 1099-103
합성 방법 17
반응 조건
참조
- Preparation of terthienyls and analogs as phototoxic insecticides, United States, , ,
합성 방법 18
반응 조건
참조
- Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-position, Tetrahedron, 1991, 47(39), 8443-60
합성 방법 19
반응 조건
1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ; 10 min, rt
참조
- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988
합성 방법 20
반응 조건
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH
참조
- Preparation of α-quater-, α-sexi-, and α-octithiophenes, Heterocycles, 1987, 26(7), 1793-6
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials
- 5-Bromo-2,2-bithiophene 96%
- 2,2':5',2''-Terthiophene
- 2,5-Dibromothiophene
- 5''-Bromo-2,2':5',2''-terthiophene-5-carbaldehyde
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
주문 번호:A1232151
인벤토리 상태:in Stock
재다:1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 18:37
가격 ($):220/641
Email:sales@amadischem.com
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 관련 문헌
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene) 관련 제품
- 4805-22-5(5,5’-Dibromo-2,2-bithiophene)
- 647835-93-6(2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene, 5,5'''''-dibromo-)
- 3480-11-3(5-Bromo-2,2-bithiophene 96%)
- 651329-41-8(Thiophene, 2,2'-[5-(2-thienyl)-1,3-phenylene]bis[5-bromo-)
- 146796-00-1(2,2'-Bithiophene, 5-bromo-5'-methyl-)
- 29488-24-2(2-Bromo-5-phenylthiophene)
- 110046-60-1(5'-Bromo-2,2'-bithiophene-5-carbaldehyde)
- 106925-97-7(2,2'-Bithiophene, 5-bromo-5'-phenyl-)
- 144153-60-6(2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene, 5,5''''-dibromo-)
- 98057-08-0(5,5''-Dibromo-2,2':5',2''-terthiophene)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
순결:99%/99%
재다:1g/5g
가격 ($):220/641